molecular formula C₁₆H₁₂Cl₂O₂ B1146363 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid CAS No. 79560-17-1

4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid

Cat. No.: B1146363
CAS No.: 79560-17-1
M. Wt: 307.17
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group and a phenyl group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with phenylacetic acid under basic conditions to form the corresponding cinnamic acid derivative. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid: Known for its biological activities and used in the synthesis of heterocyclic compounds.

    3,4-Dichlorophenylacetic acid: Used in the synthesis of various bioactive molecules and specialty chemicals.

Uniqueness

4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dichlorophenyl group and a phenyl group attached to a butenoic acid backbone makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSRZRLDJSBWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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